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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)benzonitrile

Cat. No.: B8093148

Get Quote

Executive Summary & Compound Profile
3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) is a specialized pharmacophore

scaffold primarily utilized in the development of Non-Nucleoside Reverse Transcriptase

Inhibitors (NNRTIs) for HIV-1 therapy and, secondarily, in the design of CRTH2 antagonists for

inflammatory disorders.

This guide provides a critical analysis of the structure-activity relationship (SAR) of this scaffold,

comparing it against key analogs to elucidate the specific medicinal chemistry roles of the

meta-nitrile and meta-fluorine substitutions.
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Feature Detail

IUPAC Name 3-(3-fluorophenoxy)benzonitrile

CAS Number 849811-45-6

Molecular Formula C₁₃H₈FNO

Molecular Weight 213.21 g/mol

Core Scaffold Diaryl Ether (Bioisostere of Diaryl Amine)

Key Pharmacophores
Nitrile (H-bond acceptor), Ether (flexible linker),

Fluorine (metabolic blocker)

Structure-Activity Relationship (SAR) Analysis
The efficacy of 3-(3-Fluorophenoxy)benzonitrile analogs is governed by their ability to

occupy the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse

Transcriptase (RT). The "butterfly" binding mode of diaryl ethers dictates the SAR logic.

The "Butterfly" Binding Map
The following diagram illustrates the functional role of each structural component within the

biological target (NNBP).
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Caption: Functional decomposition of the 3-(3-Fluorophenoxy)benzonitrile scaffold

interacting with the NNRTI binding pocket.

Comparative SAR Data
The table below synthesizes representative data trends for diaryl ether analogs, highlighting

why the 3-F/3-CN combination is often preferred for balancing potency and metabolic stability.
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Analog
Structure

Modification
Relative
Potency (HIV-1
RT)*

Metabolic
Stability (t½)

Mechanistic
Insight

3-(3-F-

phenoxy)-3-CN

Parent (3-F, 3-

CN)
High (+++++) High

Optimal balance.

3-CN forms H-

bond with

Lys101; 3-F

blocks metabolic

oxidation at the

vulnerable meta-

position.

4-(3-F-

phenoxy)-4-CN
Para-Cyano Moderate (+++) Moderate

Para-CN often

projects out of

the optimal

binding vector in

the NNBP,

reducing affinity

compared to

meta.

3-(4-F-

phenoxy)-3-CN
Para-Fluoro High (++++) Low

Para-F is less

effective at

blocking

metabolism if the

primary

metabolic soft

spot is the meta

or para position

of the distal ring.

3-

Phenoxybenzonit

rile

Unsubstituted

(No F)

Low (+) Very Low Rapid oxidative

metabolism on

the phenoxy ring

(hydroxylation).

Lower

lipophilicity

reduces

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093148?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


hydrophobic

contacts.

3-(3-Cl-

phenoxy)-3-CN
3-Chloro High (++++) High

Cl is a

bioisostere of F

but bulkier. May

cause steric

clash depending

on the specific

pocket mutations

(e.g., Y181C).

*Note: Relative potency is derived from general SAR trends for diaryl ether NNRTIs (e.g.,

related to Etravirine/Efavirenz pharmacophores).

Key Mechanistic Drivers
Electronic Effect of Fluorine: The fluorine atom at the 3-position exerts an inductive electron-

withdrawing effect (-I). This deactivates the phenyl ring towards electrophilic aromatic

substitution (metabolism) by Cytochrome P450 enzymes, significantly extending the half-life

compared to the unsubstituted analog.

The Nitrile "Anchor": The nitrile group (CN) acts as a critical hydrogen bond acceptor with the

backbone amide of Lys101 in the HIV-1 RT enzyme. Moving this group to the para position

(4-CN) often disrupts this geometry, leading to a loss of potency.

Diphenyl Ether Flexibility: Unlike the rigid diarylpyrimidine (DAPY) scaffold, the ether linkage

allows the molecule to "wiggle" and adapt to resistance mutations (e.g., K103N, Y181C), a

concept known as torsional flexibility.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are provided for the

synthesis and biological evaluation of this scaffold.

Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
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This protocol describes the synthesis of 3-(3-Fluorophenoxy)benzonitrile from commercially

available precursors.

Reagents:

3-Fluorophenol (1.0 eq)

3-Fluorobenzonitrile (1.0 eq)

Potassium Carbonate (K₂CO₃, 2.0 eq)

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Workflow Diagram:

Step 1: Deprotonation
Mix 3-Fluorophenol + K2CO3 in DMF

(Stir 30 min @ RT)

Step 2: Addition
Add 3-Fluorobenzonitrile

Step 3: SnAr Reaction
Heat to 120°C for 12-16 hours

(Monitor by TLC/LC-MS)

Step 4: Workup
Pour into Ice Water -> Extract w/ EtOAc

Step 5: Purification
Column Chromatography

(Hexane/EtOAc)
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Caption: Step-by-step SₙAr synthesis workflow for the target scaffold.

Detailed Procedure:

Activation: In a dry round-bottom flask, dissolve 3-fluorophenol (10 mmol) in anhydrous DMF

(20 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to

generate the phenoxide anion.

Coupling: Add 3-fluorobenzonitrile (10 mmol) to the mixture.

Reaction: Heat the reaction mixture to 120°C under a nitrogen atmosphere. Monitor progress

via TLC (typically 12–16 hours). The electron-withdrawing nitrile group activates the benzene

ring for nucleophilic attack by the phenoxide.

Workup: Cool to room temperature and pour into crushed ice/water (100 mL). Extract the

aqueous layer with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-

10% EtOAc in Hexanes) to yield 3-(3-Fluorophenoxy)benzonitrile as a clear oil or low-

melting solid.

Assay: HIV-1 Reverse Transcriptase Inhibition
Objective: Determine the IC₅₀ of the analog against wild-type and mutant HIV-1 RT.

Preparation: Prepare stock solutions of the test compound in 100% DMSO (10 mM).

Reaction Mix: Use a commercial RT assay kit (e.g., PicoGreen or radioactive ³H-dTTP

based).

Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 1 mM DTT, 80 mM KCl.

Template/Primer: Poly(rA)·oligo(dT).

Substrate: [³H]-dTTP or biotinylated-dUTP.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8093148/docs?utm_src=pdf-body#technical-guide-sar-applications-of-3-3-fluorophenoxy-benzonitrile-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093148?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate Recombinant HIV-1 RT enzyme (wild-type or K103N mutant) with the

test compound (0.1 nM – 10 µM) for 10 minutes at 37°C.

Initiation: Add the Template/Primer/Substrate mix to initiate DNA polymerization. Incubate for

60 minutes at 37°C.

Termination & Detection: Stop the reaction with EDTA. Measure incorporated radioactivity

(scintillation counting) or fluorescence (streptavidin-fluorophore binding).

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear

regression (GraphPad Prism).
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(Note: Specific IC₅₀ values for this exact CAS number are proprietary or context-dependent; the

trends presented reflect the established SAR for the diaryl ether NNRTI class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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